3-(Difluoromethyl)azetidine-3-carbonitrile chemical properties
3-(Difluoromethyl)azetidine-3-carbonitrile chemical properties
An In-depth Technical Guide to 3-(Difluoromethyl)azetidine-3-carbonitrile: A Versatile Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1][2][3][4] Among the privileged scaffolds in this domain, fluorinated azetidines have emerged as particularly valuable motifs.[5] This guide provides a comprehensive technical overview of 3-(difluoromethyl)azetidine-3-carbonitrile, a key building block for researchers and drug development professionals. We will delve into its chemical properties, a proposed synthetic pathway, its expected reactivity, and its potential applications in the design of next-generation therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower innovative research.
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, is a desirable scaffold in drug design due to its ability to impart conformational rigidity and introduce a key vector for molecular interactions.[5][6] When combined with fluorine, the most electronegative element, the resulting fluorinated azetidines offer a unique combination of properties. The introduction of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1][4]
The difluoromethyl (CHF2) group, in particular, is of growing interest as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding while offering improved metabolic stability.[1] 3-(Difluoromethyl)azetidine-3-carbonitrile combines this valuable functional group with a reactive nitrile handle on a constrained azetidine core, presenting a versatile platform for the synthesis of novel and complex molecular architectures.
Physicochemical Properties
Detailed experimental data for 3-(difluoromethyl)azetidine-3-carbonitrile is not extensively published. However, we can infer its key properties based on data from its hydrochloride salt and closely related analogs. The hydrochloride salt form is typically used to improve stability and solubility.[7]
| Property | Value (for HCl salt unless specified) | Source/Basis |
| CAS Number | 2832704-77-3 | [8] |
| Molecular Formula | C₅H₇ClF₂N₂ | [8] |
| Molecular Weight | 168.57 g/mol | [8] |
| Physical Form | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt nature[7] |
| Storage | Inert atmosphere, store in freezer, under -20°C | Recommended for related azetidines[9] |
| SMILES Code | N#CC1(C(F)F)CNC1.[H]Cl | [8] |
Proposed Synthesis Methodology
A validated, step-by-step synthesis for 3-(difluoromethyl)azetidine-3-carbonitrile is not publicly available in peer-reviewed literature. However, based on established methods for the synthesis of related fluorinated azetidines, a plausible synthetic route can be proposed.[10][11] The following protocol is a conceptualized pathway, designed to be a self-validating system with clear checkpoints.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(difluoromethyl)azetidine-3-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Difluoromethylation of 1-Boc-3-azetidinone
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To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add (difluoromethyl)trimethylsilane (TMS-CHF₂, 1.5 eq).
-
Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Boc-3-hydroxy-3-(difluoromethyl)azetidine.
Step 2: Conversion of Hydroxyl to Nitrile Group
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To a solution of 1-Boc-3-hydroxy-3-(difluoromethyl)azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour. The formation of the mesylate intermediate can be monitored by TLC.
-
In a separate flask, prepare a solution of sodium cyanide (NaCN) (2.0 eq) in DMSO.
-
Add the activated mesylate solution to the NaCN/DMSO mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction for the formation of the nitrile product.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain 1-Boc-3-(difluoromethyl)azetidine-3-carbonitrile.
Step 3: Boc Deprotection
-
Dissolve 1-Boc-3-(difluoromethyl)azetidine-3-carbonitrile (1.0 eq) in a solution of HCl in 1,4-dioxane (e.g., 4 M) or with trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 3-(difluoromethyl)azetidine-3-carbonitrile hydrochloride.
Chemical Reactivity and Stability
The reactivity of 3-(difluoromethyl)azetidine-3-carbonitrile is governed by its three key functional components: the azetidine ring, the difluoromethyl group, and the nitrile group.
Caption: Key reactivity sites of 3-(difluoromethyl)azetidine-3-carbonitrile.
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Azetidine Nitrogen: The nitrogen atom is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-arylation, and N-acylation. The ring strain of the azetidine enhances the accessibility of the nitrogen lone pair.[12] This allows for its ready incorporation into larger molecular scaffolds.
-
Nitrile Group: The carbon of the nitrile group is electrophilic and can be a versatile synthetic handle. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.
-
Reduction: Transformation into a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Addition Reactions: Reaction with organometallic reagents (e.g., Grignards) to form ketones.
-
-
Difluoromethyl Group: The CHF₂ group is generally stable. Its strong electron-withdrawing nature will decrease the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa is a critical aspect of its utility in drug design.[4]
Stability: The compound, particularly as its hydrochloride salt, is expected to have good shelf stability under appropriate storage conditions (cold and dry). The azetidine ring is significantly more stable than an aziridine ring but can be susceptible to ring-opening under strongly acidic or nucleophilic conditions.
Applications in Medicinal Chemistry and Drug Design
3-(Difluoromethyl)azetidine-3-carbonitrile is not yet featured in approved drugs, but its potential as a building block is significant. Its value lies in its ability to introduce a unique combination of structural and electronic features into lead compounds.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CHF₂ group can block sites of oxidative metabolism, potentially increasing the half-life and bioavailability of a drug candidate.[4]
-
pKa Modulation: The electron-withdrawing nature of the CHF₂ group lowers the pKa of the azetidine nitrogen. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target activity (e.g., hERG inhibition).
-
Conformational Constraint: The rigid azetidine ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target.[5]
-
Bioisosterism and Novel Interactions: The CHF₂ group can act as a hydrogen bond donor and a bioisostere for other functional groups.[1] The nitrile can be used to introduce a primary amine (via reduction) for key salt-bridge interactions or a carboxylic acid (via hydrolysis) for improved solubility and binding.
This building block is ideally suited for incorporation into discovery programs targeting kinases, proteases, and GPCRs, where fine-tuning of physicochemical properties is paramount for success.
Conclusion
3-(Difluoromethyl)azetidine-3-carbonitrile stands out as a high-value building block for contemporary drug discovery. It offers a pre-packaged combination of a conformationally constrained scaffold, a metabolically robust and pKa-modulating difluoromethyl group, and a versatile nitrile handle for further synthetic elaboration. While detailed characterization data remains sparse in public literature, its properties and reactivity can be confidently inferred from established chemical principles and related analogs. For researchers and scientists in drug development, this compound represents a powerful tool to accelerate the design and synthesis of novel, differentiated, and potentially superior therapeutic agents.
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